6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile
Overview
Description
6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound features a unique structure with a combination of dimethylphenyl, mercapto, and methoxyphenyl groups attached to a nicotinonitrile core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic synthesis has focused on the development of novel compounds with potential applications in various fields. For instance, the synthesis and characterization of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone showcase the chemical versatility and potential of such compounds in creating fungicidal agents (Bashandy, Abdelall, & El-Morsy, 2008). Similarly, the preparation of nicotinonitrile derivatives highlights their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition
Nicotinonitrile derivatives have been studied for their potential as corrosion inhibitors, demonstrating significant efficacy in protecting metals in acidic environments. A study on pyridine derivatives, including similar nicotinonitrile compounds, revealed their adsorption and inhibitory effects on steel corrosion, showcasing their utility in industrial applications (Ansari, Quraishi, & Singh, 2015).
Antiprotozoal Activity
Compounds structurally related to 6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile have shown promise in the treatment of protozoal infections. The synthesis of aza-analogues of furamidine from nicotinonitrile derivatives and their evaluation against Trypanosoma and Plasmodium species underscore the potential pharmacological applications of these compounds (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Surface Chemistry and Material Science
Investigations into the adsorption behaviors and surface interactions of nicotinonitrile derivatives have implications for materials science, particularly in corrosion protection and the development of surface coatings. For example, the study of nicotinonitrile compounds as green corrosion inhibitors for mild steel in hydrochloric acid provides insights into their mechanism of action and effectiveness, contributing to the development of safer and more environmentally friendly corrosion inhibitors (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and malononitrile under basic conditions to yield the desired nicotinonitrile compound.
Industrial Production Methods: Industrial
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-13-4-5-16(10-14(13)2)20-11-18(19(12-22)21(25)23-20)15-6-8-17(24-3)9-7-15/h4-11H,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIZCRFWFPAECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126972 | |
Record name | 6-(3,4-Dimethylphenyl)-1,2-dihydro-4-(4-methoxyphenyl)-2-thioxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-05-3 | |
Record name | 6-(3,4-Dimethylphenyl)-1,2-dihydro-4-(4-methoxyphenyl)-2-thioxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3,4-Dimethylphenyl)-1,2-dihydro-4-(4-methoxyphenyl)-2-thioxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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